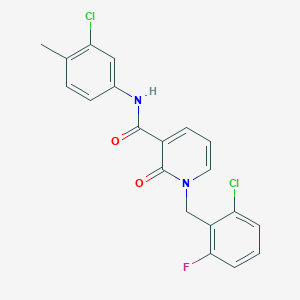![molecular formula C17H14FN3O3 B2663388 4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021122-32-6](/img/structure/B2663388.png)
4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative. It has been studied as a potential inhibitor against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. The exact structure is not clearly mentioned in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not clearly mentioned in the available literature .Wissenschaftliche Forschungsanwendungen
a. Monomer for Synthetic Polyesters: The concurrent formation of furan-2,5-dicarboxylic acid (2,5-FDCA) and furan-2,4-dicarboxylic acid (2,4-FDCA) from this compound under solvent-free conditions has been studied . Interestingly, 2,4-FDCA has a more ‘linear’ character, similar to terephthalic acid (TA), making it an intriguing monomer for synthetic polyesters. Researchers are exploring its use in creating novel biodegradable and sustainable polymers.
b. Functional Materials: The furan and pyrimidine moieties in this compound can serve as building blocks for functional materials. Researchers are investigating its incorporation into organic semiconductors, photovoltaic devices, and sensors. The unique electronic properties of these fused rings make them promising candidates for next-generation materials.
Environmental Chemistry
The compound’s formation and behavior have implications for environmental chemistry:
a. Disinfection Byproducts: Studies have hypothesized that UV-absorbing disinfection byproducts (DBPs), including halofuranones, may form during water chlorination. These DBPs are associated with health risks, including bladder cancer . Understanding the formation pathways and toxicity of such compounds is crucial for water treatment and public health.
Photochemistry and Photophysics
The chromenone derivatives related to this compound exhibit interesting photoreactivity:
a. Photolysis Studies: Photolysis of these chromenones occurs at their longest absorption band, revealing insights into their photochemical behavior. Solvent effects and aerated vs. de-aerated conditions impact the reaction pathways . Researchers are investigating these processes for applications in photophysics and light-driven reactions.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c18-12-6-2-1-5-11(12)15-14-13(19-17(23)20-15)9-21(16(14)22)8-10-4-3-7-24-10/h1-7,15H,8-9H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKQWSDAGNALPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3F)C(=O)N1CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


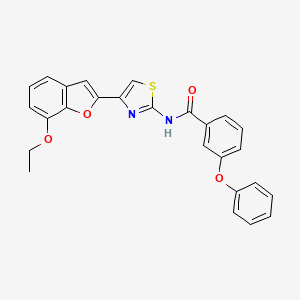

![2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2663309.png)
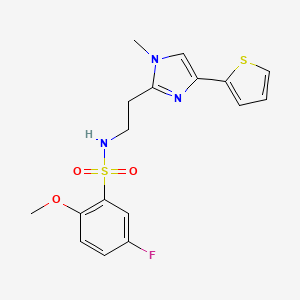
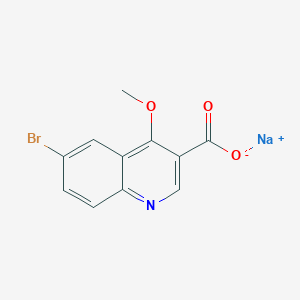
![(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2663316.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide](/img/structure/B2663318.png)
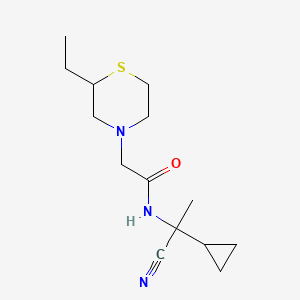
![3,4-dimethoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2663323.png)
![6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2663324.png)
![5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663325.png)
